4-METHYL-N-{4-[3-(TRIFLUOROMETHYL)PHENOXY]BUT-2-YN-1-YL}-1,2,3-THIADIAZOLE-5-CARBOXAMIDE
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Overview
Description
4-METHYL-N-{4-[3-(TRIFLUOROMETHYL)PHENOXY]BUT-2-YN-1-YL}-1,2,3-THIADIAZOLE-5-CARBOXAMIDE is a complex organic compound that features a trifluoromethyl group, a phenoxy group, and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow chemistry techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-METHYL-N-{4-[3-(TRIFLUOROMETHYL)PHENOXY]BUT-2-YN-1-YL}-1,2,3-THIADIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
4-METHYL-N-{4-[3-(TRIFLUOROMETHYL)PHENOXY]BUT-2-YN-1-YL}-1,2,3-THIADIAZOLE-5-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 4-METHYL-N-{4-[3-(TRIFLUOROMETHYL)PHENOXY]BUT-2-YN-1-YL}-1,2,3-THIADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the compound’s ability to penetrate biological membranes and interact with enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-3-(trifluoromethyl)aniline: A related compound with a similar trifluoromethyl group but different overall structure.
N-(4-Cyano-3-trifluoromethylphenyl)-2-methacrylamide: Another compound featuring a trifluoromethyl group, used in different applications.
Uniqueness
4-METHYL-N-{4-[3-(TRIFLUOROMETHYL)PHENOXY]BUT-2-YN-1-YL}-1,2,3-THIADIAZOLE-5-CARBOXAMIDE is unique due to its combination of a trifluoromethyl group, a phenoxy group, and a thiadiazole ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for various applications.
Properties
IUPAC Name |
4-methyl-N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]thiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3N3O2S/c1-10-13(24-21-20-10)14(22)19-7-2-3-8-23-12-6-4-5-11(9-12)15(16,17)18/h4-6,9H,7-8H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXDAESCMIMKQFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC#CCOC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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